![molecular formula C11H15ClN2O B13391108 (1R,9S)-7,11-diazatricyclo[7.3.1.0(2),]trideca-2,4-dien-6-one hydrochloride CAS No. 744212-71-3](/img/structure/B13391108.png)
(1R,9S)-7,11-diazatricyclo[7.3.1.0(2),]trideca-2,4-dien-6-one hydrochloride
Overview
Description
Cytisine hydrochloride is a naturally occurring alkaloid derived from the seeds of the Laburnum anagyroides plant. It has been used for decades as a smoking cessation aid due to its partial agonist activity at nicotinic acetylcholine receptors. This compound has gained attention for its potential to help individuals quit smoking by reducing nicotine cravings and withdrawal symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytisine hydrochloride can be synthesized through various methods. One common approach involves the extraction of cytisine from the seeds of Laburnum anagyroides, followed by its conversion to the hydrochloride salt. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate cytisine from the plant material. The isolated cytisine is then reacted with hydrochloric acid to form cytisine hydrochloride .
Industrial Production Methods
In industrial settings, the production of cytisine hydrochloride involves large-scale extraction and purification processes. The seeds of Laburnum anagyroides are harvested and processed to extract cytisine. The extracted cytisine is then subjected to purification steps, including crystallization and filtration, to obtain a high-purity product. The purified cytisine is subsequently converted to its hydrochloride salt by reacting it with hydrochloric acid under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Cytisine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Cytisine hydrochloride can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of specific functional groups in the cytisine molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cytisine hydrochloride can yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of new cytisine derivatives with modified pharmacological properties .
Scientific Research Applications
Cytisine hydrochloride has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry
In chemistry, cytisine hydrochloride is used as a reagent for organic synthesis. It serves as a starting material for the preparation of various derivatives and analogs, which are valuable for studying structure-activity relationships and developing new therapeutic agents .
Biology
In biological research, cytisine hydrochloride is employed to investigate the mechanisms of nicotinic acetylcholine receptors. It is used in studies aimed at understanding receptor function, ligand binding, and receptor-mediated signaling pathways .
Medicine
Cytisine hydrochloride is primarily known for its use in smoking cessation therapy. Clinical trials have demonstrated its effectiveness in helping individuals quit smoking by reducing nicotine cravings and withdrawal symptoms. It is considered a cost-effective alternative to other smoking cessation aids .
Industry
In the pharmaceutical industry, cytisine hydrochloride is used in the development of new drugs targeting nicotinic acetylcholine receptors. Its unique pharmacological properties make it a valuable tool for drug discovery and development .
Mechanism of Action
Cytisine hydrochloride exerts its effects by acting as a partial agonist at nicotinic acetylcholine receptors, particularly the α4β2 subtype. By binding to these receptors, cytisine hydrochloride mimics the action of nicotine to a lesser extent, thereby reducing nicotine cravings and withdrawal symptoms. This partial agonist activity helps to alleviate the urge to smoke while minimizing the rewarding effects of nicotine .
Comparison with Similar Compounds
Cytisine hydrochloride is often compared to other smoking cessation aids, such as varenicline and nicotine replacement therapy. While all three compounds target nicotinic acetylcholine receptors, cytisine hydrochloride is unique in its affordability and accessibility. Unlike varenicline, which is a full agonist, cytisine hydrochloride is a partial agonist, resulting in fewer side effects and a lower risk of addiction .
Similar Compounds
Varenicline: A full agonist at nicotinic acetylcholine receptors used for smoking cessation.
Nicotine Replacement Therapy: Includes products like nicotine patches and gum that provide a controlled dose of nicotine to reduce withdrawal symptoms.
Cytisine hydrochloride stands out due to its natural origin, cost-effectiveness, and favorable safety profile, making it a valuable option for individuals seeking to quit smoking.
Properties
IUPAC Name |
7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11;/h1-3,8-9,12H,4-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYPHEBIGWBCNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC=CC(=O)N3C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50975875 | |
| Record name | 1,2,3,4,5,6-Hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
744212-71-3, 6047-01-4 | |
| Record name | 1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, 1,2,3,4,5,6-hexahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=744212-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4,5,6-Hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13391026.png)
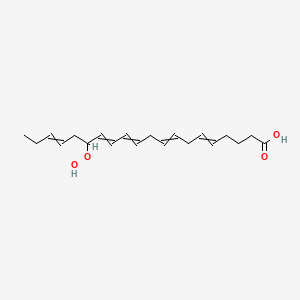


![2-(Hydroxymethyl)-6-[(4-hydroxy-3-methyl-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-4-methoxyoxane-3,5-diol](/img/structure/B13391047.png)
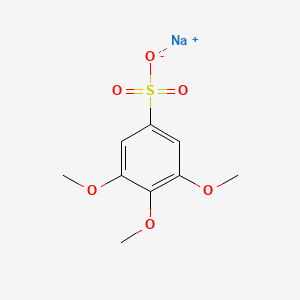
![2-[(1,3-dioxo-2-isoindolyl)methyl]-N,N-diethyl-1-phenyl-1-cyclopropanecarboxamide](/img/structure/B13391052.png)
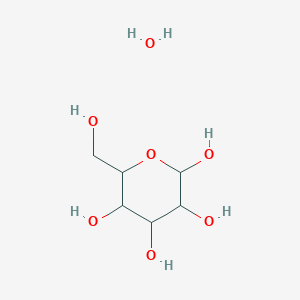
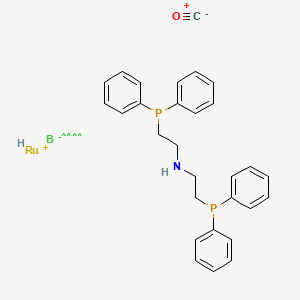
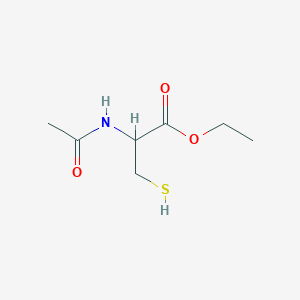

![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13391085.png)
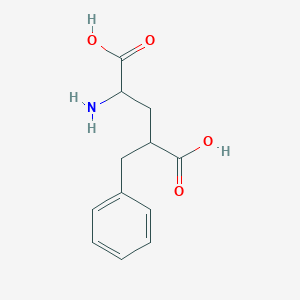
![Cirsitakaoside pound>>2-[4-(b-D-Glucopyranosyloxy)phenyl]-5-hydroxy-6,7-dimethoxy-4H-1-Benzopyran-4-one; 5,4-Dihydroxy-6,7-dimethoxyflavone 4-O-b-D-glucoside](/img/structure/B13391115.png)
